Product packaging for Dmtap(Cat. No.:)

Dmtap

Cat. No.: B3044028
M. Wt: 590.4 g/mol
InChI Key: WOSYUIOSAOFINL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-dimyristoyl-3-trimethylammonium-propane (14:0 TAP) is a saturated cationic lipid with a positively charged headgroup. It has an alkyl chain length with 14 carbon atoms.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H68ClNO4 B3044028 Dmtap

Properties

IUPAC Name

2,3-di(tetradecanoyloxy)propyl-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-33(36)38-31-32(30-35(3,4)5)39-34(37)29-27-25-23-21-19-17-15-13-11-9-7-2;/h32H,6-31H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSYUIOSAOFINL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of DMTAP in Gene Transfection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into cells is a cornerstone of modern molecular biology and gene therapy. Cationic lipids, such as 1,2-dimyristoyl-3-trimethylammonium-propane (DMTAP), have emerged as promising non-viral vectors for the transfection of genetic material, including plasmid DNA, siRNA, and mRNA. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound in gene transfection, drawing upon the well-characterized behavior of structurally similar cationic lipids and available biophysical data for this compound. This document details the molecular interactions, cellular uptake pathways, and intracellular fate of this compound-based lipoplexes, supplemented with detailed experimental protocols and data presentation formats to aid in the design and evaluation of this compound-mediated gene delivery systems.

Core Mechanism of Action: A Step-by-Step Breakdown

The process of this compound-mediated gene transfection can be dissected into several key stages, from the initial formulation of the lipid-nucleic acid complex to the ultimate expression of the genetic payload within the target cell. While direct mechanistic studies on this compound are limited, the following steps are proposed based on its structural similarity to other monovalent cationic lipids like DOTAP and available biophysical studies on this compound-containing lipid bilayers.

Lipoplex Formation: The Electrostatic Dance

The journey begins with the spontaneous self-assembly of positively charged this compound liposomes with negatively charged nucleic acids to form a condensed, nanoparticle structure known as a lipoplex.

  • Liposome Preparation : this compound is typically co-formulated with a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form unilamellar vesicles. The molar ratio of this compound to the helper lipid is a critical parameter that influences the overall charge, stability, and fusogenicity of the liposome.

  • Complexation : The electrostatic interaction between the quaternary ammonium headgroup of this compound and the phosphate backbone of the nucleic acid drives the condensation of the genetic material. This process neutralizes the negative charge of the nucleic acid, resulting in a compact, positively charged lipoplex. The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell membrane.

A calorimetric study of binary this compound/DOTAP cationic liposomes interacting with plasmid DNA has provided insights into the energetics of this complexation, revealing the contributions of electrostatic and mixing entropies to the stability of the resulting lipoplex.

Lipoplex_Formation DMTAP_Liposome Positively Charged This compound/Helper Lipid Liposome Lipoplex Positively Charged This compound Lipoplex DMTAP_Liposome->Lipoplex Electrostatic Interaction Nucleic_Acid Negatively Charged Nucleic Acid (e.g., DNA, RNA) Nucleic_Acid->Lipoplex

Caption: Formation of a this compound-nucleic acid lipoplex.

Cellular Uptake: Gaining Entry into the Cell

The positively charged this compound lipoplex interacts with the negatively charged proteoglycans on the cell surface, initiating cellular uptake primarily through endocytosis.

  • Adsorption : The lipoplex adsorbs to the cell membrane.

  • Endocytosis : The cell internalizes the lipoplex through one or more endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. The specific pathway can be cell-type dependent.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex This compound Lipoplex Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Adsorption Endosome Endosome Cell_Membrane->Endosome Endocytosis

Caption: Cellular uptake of the this compound lipoplex via endocytosis.

Endosomal Escape: The Great Escape

Once inside the endosome, the lipoplex must escape into the cytoplasm before it is degraded by the lysosomal pathway. This is a critical and often rate-limiting step in transfection. The "proton sponge" effect, commonly attributed to polycationic lipids, is less likely for monovalent lipids like this compound. Instead, a charge-neutralization and membrane-destabilization mechanism is more probable.

  • Endosomal Acidification : The endosome progressively acidifies.

  • Lipid Mixing and Membrane Fusion : The cationic this compound lipids in the lipoplex interact with the anionic lipids present in the endosomal membrane. This interaction leads to the formation of ion pairs, neutralizing the charge and destabilizing the endosomal membrane. The presence of fusogenic helper lipids like DOPE, which can adopt a non-bilayer hexagonal phase, is thought to facilitate this membrane fusion and disruption.

  • Cargo Release : The destabilization of the endosomal membrane allows the nucleic acid cargo to be released into the cytoplasm.

Molecular dynamics simulations of DMPC/DMTAP lipid bilayers have provided insights into the behavior of this compound within a membrane context, which can inform our understanding of its interactions with the endosomal membrane.

Endosomal_Escape cluster_endosome Endosome (Acidic pH) Lipoplex This compound Lipoplex Endosomal_Membrane Endosomal Membrane (Anionic Lipids) Lipoplex->Endosomal_Membrane Interaction & Fusion Nucleic_Acid Nucleic Acid Lipoplex->Nucleic_Acid Release Cytoplasm Cytoplasm Endosomal_Membrane->Cytoplasm Membrane Destabilization Nucleic_Acid->Cytoplasm

Caption: Proposed mechanism of endosomal escape.

Intracellular Trafficking and Nuclear Entry (for DNA)
  • Cytoplasmic Trafficking : Once in the cytoplasm, siRNA and mRNA can directly engage with the cellular machinery for gene silencing or protein translation, respectively. Plasmid DNA, however, must navigate the crowded cytoplasm and enter the nucleus for transcription.

  • Nuclear Import : The mechanism of nuclear import for plasmid DNA delivered by cationic lipids is not fully understood but is thought to occur primarily during cell division when the nuclear envelope breaks down.

Data Presentation: Quantitative Analysis of Transfection

A systematic evaluation of any transfection reagent requires the collection and analysis of quantitative data. The following tables provide a template for presenting key performance indicators for this compound-based formulations. Due to the limited availability of specific data for this compound, example data for the structurally similar cationic lipid DOTAP is provided for illustrative purposes.

Table 1: Physicochemical Properties of this compound-based Nanoparticles

Formulation (Molar Ratio this compound:Helper Lipid)Nucleic Acid CargoN/P Ratio*Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound:DOPE (1:1)pGFP5:1Data NeededData NeededData Needed
This compound:DOPE (1:2)pGFP5:1Data NeededData NeededData Needed
This compound:Cholesterol (1:1)siRNA10:1Data NeededData NeededData Needed
Example: DOTAP:DOPE (1:1)pDNA4:1150 ± 200.25+45 ± 5

*N/P Ratio: Molar ratio of nitrogen in the cationic lipid to phosphate in the nucleic acid.

Table 2: Transfection Efficiency of this compound-based Formulations

Cell LineFormulation (Molar Ratio)Nucleic Acid CargoTransfection Efficiency (% Positive Cells)Gene Expression Level (e.g., MFI)
HEK293This compound:DOPE (1:1)pGFPData NeededData Needed
HeLaThis compound:DOPE (1:1)pGFPData NeededData Needed
A549This compound:DOPE (1:1)siRNA-LucData Needed (Luciferase knockdown %)N/A
Example: HEK293DOTAP:DOPE (1:1)pGFP60-70%1.5 x 10^5

Table 3: Cytotoxicity of this compound-based Formulations

Cell LineFormulation (Molar Ratio)Lipid Concentration (µg/mL)Cell Viability (%)
HEK293This compound:DOPE (1:1)10Data Needed
HEK293This compound:DOPE (1:1)20Data Needed
HeLaThis compound:DOPE (1:1)10Data Needed
HeLaThis compound:DOPE (1:1)20Data Needed
Example: HEK293DOTAP:DOPE (1:1)15~85%

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application and evaluation of this compound as a transfection reagent.

Dmtap headgroup and hydrocarbon chain structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to DMTAP: Structure, Properties, and Applications

Introduction

1,2-dimyristoyl-3-trimethylammonium-propane (this compound) is a synthetic cationic lipid renowned for its utility in drug delivery and gene therapy research. Its amphiphilic structure, comprising a permanently cationic headgroup and saturated hydrocarbon chains, enables the formation of liposomes and other lipid nanoparticles. These structures can efficiently encapsulate and transport therapeutic molecules, such as nucleic acids and small molecule drugs, across cellular membranes. This guide provides a detailed examination of the molecular structure of this compound, its physicochemical properties, and its applications, with a focus on experimental protocols and mechanistic pathways relevant to researchers in the field.

Molecular Structure of this compound

The chemical architecture of this compound is fundamental to its function as a transfection agent and drug delivery vehicle. It consists of two primary components: a hydrophilic headgroup and two hydrophobic hydrocarbon chains.

  • Headgroup: The headgroup of this compound is a trimethylammonium-propane moiety. The nitrogen atom is quaternized, meaning it is bonded to four carbon atoms (three methyl groups and one propyl group). This configuration confers a permanent positive charge that is independent of the surrounding pH. This constant charge is crucial for its electrostatic interaction with anionic molecules like phosphate groups in DNA and RNA, driving the formation of lipid-polynucleotide complexes (lipoplexes).

  • Hydrocarbon Chains: this compound possesses two myristoyl chains, which are saturated hydrocarbon chains each containing 14 carbon atoms (C14:0). These chains are attached to the glycerol-like propane backbone via ester linkages at the sn-1 and sn-2 positions. The saturated nature of these chains allows for tight packing within a lipid bilayer, resulting in a relatively high phase transition temperature and the formation of stable, rigid liposomal structures.

Physicochemical Properties

The bulk properties of this compound and the liposomes it forms are dictated by its molecular structure. These properties are critical for predicting its behavior in vitro and in vivo.

PropertyValueSignificance
Molecular Weight 602.0 g/mol Essential for calculating molar concentrations in formulations.
Chemical Formula C₃₄H₇₀NO₄⁺Defines the elemental composition of the lipid.
Phase Transition Temp (Tm) 23 °C (73.4 °F)The temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state. It affects membrane fluidity and stability.
Critical Micelle Conc. (CMC) ~ 1.5 x 10⁻⁵ MThe concentration above which this compound molecules self-assemble into micelles in aqueous solution.
Headgroup pKa Not ApplicableAs a quaternary ammonium cation, the headgroup has a permanent positive charge and does not undergo protonation/deprotonation.

Key Experimental Protocols

Protocol for this compound Liposome Preparation via Thin-Film Hydration

This protocol describes a common method for preparing unilamellar vesicles composed of this compound, often in combination with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

Materials:

  • This compound chloride salt

  • DOPE

  • Chloroform

  • Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline)

  • Rotary evaporator

  • Water bath sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Dissolution: Dissolve this compound and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (~30-35°C) to evaporate the chloroform under reduced pressure. A thin, uniform lipid film will form on the flask's inner surface.

  • Vacuum Drying: Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired hydration buffer to the flask. The volume depends on the desired final lipid concentration (e.g., 1-10 mM).

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking at a temperature above the Tm. This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Load the suspension into a pre-heated extruder and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This process yields large unilamellar vesicles (LUVs).

Protocol for Liposome Characterization

A. Size and Polydispersity Index (PDI) Measurement:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to avoid multiple scattering effects.

  • Instrument Setup: Use a Dynamic Light Scattering (DLS) instrument. Set the temperature to 25°C and allow the system to equilibrate.

  • Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. Perform at least three measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will report the z-average diameter (hydrodynamic size) and the PDI. A PDI value below 0.2 indicates a monodisperse population of liposomes.

B. Zeta Potential Measurement:

  • Sample Preparation: Dilute the liposome suspension in a low-ionic-strength buffer (e.g., 10 mM NaCl) to an appropriate concentration for the instrument.

  • Instrument Setup: Use an instrument capable of Laser Doppler Velocimetry (LDV), often integrated with a DLS system.

  • Measurement: Inject the sample into a specialized zeta potential cell. The instrument applies an electric field and measures the velocity of the particles.

  • Data Analysis: The software calculates the zeta potential based on the electrophoretic mobility. For cationic lipids

Self-Assembly of Dmtap into Liposomes and Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the principles, formulation, and characterization of 1,2-dimyristoyl-3-trimethylammonium propane (Dmtap)-based delivery systems.

Introduction

1,2-dimyristoyl-3-trimethylammonium propane (this compound) is a cationic lipid that has garnered significant interest in the field of drug delivery. Its amphiphilic nature, characterized by a positively charged headgroup and two saturated myristoyl acyl chains, enables its self-assembly into various nanostructures, including liposomes and nanoparticles. These structures are capable of encapsulating and delivering a wide range of therapeutic molecules, particularly anionic molecules like nucleic acids (siRNA, mRNA, pDNA), by forming complexes known as lipoplexes. The positive surface charge of this compound-based nanoparticles also facilitates interaction with negatively charged cell membranes, enhancing cellular uptake.

This technical guide provides a comprehensive overview of the self-assembly of this compound into liposomes and nanoparticles. It details common preparation methods, key physicochemical characterization techniques, and presents quantitative data for a closely related cationic lipid, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), to illustrate the expected properties of these systems. While specific quantitative data for this compound is less prevalent in the literature, the principles and methodologies described herein are directly applicable. The primary structural difference between this compound and DOTAP lies in their acyl chains; this compound possesses saturated myristoyl chains, while DOTAP has unsaturated oleoyl chains. This difference can influence the rigidity and phase transition temperature of the lipid bilayer, with saturated chains like those in this compound generally leading to more rigid membranes.

Physicochemical Properties of Cationic Liposomes

The therapeutic efficacy and safety of this compound-based liposomes and nanoparticles are critically dependent on their physicochemical properties. The following table summarizes key quantitative data for liposomes formulated with the analogous cationic lipid, DOTAP, in combination with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol. These values provide a benchmark for what can be expected when formulating with this compound.

Formulation (Molar Ratio)Particle Size (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOTAP:Cholesterol:ATRA (5:4:1)231 ± 2.35Not Reported+6.4 ± 1.1993.7 ± 3.6[1]
Bare Liposome (Presumed DOTAP:Cholesterol)Not ReportedNot Reported+31.4 ± 2.5Not Applicable[1]
DOPE:DOTAPNot Reported~0.2 - 0.5+45 to +60Not Reported[2]
SA-PBS pH 5.6 (Optimized)108 ± 150.20 ± 0.04+30.1 ± 1.2Not Applicable[3]
DCP-PBS pH 5.6 (Optimized)88 ± 140.21 ± 0.02-36.7 ± 3.3Not Applicable[3]

Note: ATRA (All-trans retinoic acid), SA (Stearylamine), DCP (Dicetyl phosphate), Chol (Cholesterol). Data for DOTAP is used as a proxy for this compound.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[4] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, and subsequent hydration of the film with an aqueous solution.

Materials:

  • This compound (or DOTAP as an analogue)

  • Helper lipid (e.g., Cholesterol, DOPE)

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Active pharmaceutical ingredient (API) if encapsulation is desired

Procedure:

  • Lipid Dissolution: Dissolve this compound and any helper lipids in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[4]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, dry lipid film on the inner surface of the flask.[4]

  • Hydration: Add an aqueous buffer to the flask containing the lipid film. The buffer can contain the hydrophilic drug to be encapsulated.[4]

  • Vesicle Formation: Agitate the mixture to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional): To obtain unilamellar vesicles (LUVs) of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Nanoparticle Characterization

a) Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (PDI) of nanoparticles in a suspension.

Procedure:

  • Sample Preparation: Dilute the liposome or nanoparticle suspension in the appropriate buffer to avoid multiple scattering effects.

  • Instrument Setup: Place the diluted sample in a cuvette and insert it into the DLS instrument.

  • Measurement: The instrument directs a laser beam through the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the particles are measured.

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic size via the Stokes-Einstein equation. The PDI provides a measure of the width of the particle size distribution.

b) Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles and is a key indicator of the stability of the colloidal suspension.[5] It is typically measured using electrophoretic light scattering (ELS).

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in a suitable medium, typically deionized water or a low ionic strength buffer.

  • Instrument Setup: Inject the sample into a specialized zeta potential cell containing electrodes.

  • Measurement: An electric field is applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured by detecting the Doppler shift of a laser beam scattered by the moving particles.

  • Data Analysis: The Henry equation is used to convert the measured electrophoretic mobility into the zeta potential.

Visualizations

Experimental Workflows

experimental_workflow cluster_prep Liposome/Nanoparticle Preparation cluster_char Physicochemical Characterization prep_start Start: Define Formulation dissolve Dissolve Lipids in Organic Solvent prep_start->dissolve evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer (+/- API) evaporate->hydrate size Sizing (Sonication/Extrusion) hydrate->size prep_end End: Nanoparticle Suspension size->prep_end char_start Start: Nanoparticle Suspension dls Dynamic Light Scattering (DLS) char_start->dls els Electrophoretic Light Scattering (ELS) char_start->els tem Transmission Electron Microscopy (TEM) char_start->tem size_pdi Particle Size & PDI dls->size_pdi zeta Zeta Potential els->zeta morphology Morphology & Structure tem->morphology

Caption: Workflow for this compound Liposome/Nanoparticle Preparation and Characterization.

Logical Relationships in Formulation and Characterization

logical_relationships cluster_formulation Formulation Parameters cluster_properties Physicochemical Properties dmtap_ratio This compound Concentration Affects surface charge and encapsulation zeta_potential Zeta Potential Governs stability and cell interaction dmtap_ratio->zeta_potential encapsulation Encapsulation Efficiency Determines therapeutic dose dmtap_ratio->encapsulation helper_lipid Helper Lipid (e.g., Cholesterol) Modulates membrane rigidity and stability particle_size Particle Size Impacts biodistribution and cellular uptake helper_lipid->particle_size helper_lipid->zeta_potential api API Properties Influences encapsulation efficiency and loading api->encapsulation

Caption: Interplay of Formulation Parameters and Physicochemical Properties.

References

Methodological & Application

Application Notes and Protocols for DMTAP-Mediated siRNA Transfection in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Small interfering RNA (siRNA) has emerged as a powerful tool for post-transcriptional gene silencing, enabling targeted knockdown of specific genes. The efficacy of siRNA-based experiments hinges on its successful delivery into the cytoplasm of target cells. Cationic lipids, such as DMTAP (1,2-dimyristoyl-3-trimethylammonium-propane), are widely utilized non-viral vectors for this purpose. This compound belongs to the same class of monocationic lipids as the more extensively documented DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). Both lipids feature a positively charged headgroup that facilitates electrostatic interaction with the negatively charged phosphate backbone of siRNA, leading to the formation of lipoplexes. These complexes are then taken up by cells, primarily through endocytosis.

This document provides a detailed protocol for this compound-mediated siRNA transfection in vitro. While this compound-specific protocols are not as prevalent in the literature, the methodology is highly analogous to that of DOTAP. The provided protocol is based on established procedures for DOTAP and is expected to require minimal optimization for use with this compound. Key parameters for successful transfection, such as cell density, siRNA concentration, and the ratio of lipid to siRNA, should be optimized for each cell type and target gene to achieve maximal gene silencing with minimal cytotoxicity.

Quantitative Data Summary

Successful siRNA transfection is a balance between achieving high transfection efficiency and maintaining cell viability. The following table summarizes typical ranges for key experimental parameters in cationic lipid-mediated siRNA transfection, derived from protocols for related lipids like DOTAP. These values serve as a starting point for optimization.

ParameterRecommended RangeNotes
Cell Density at Transfection 60-80% confluencyOptimal confluency ensures cells are in a healthy, proliferative state, which is crucial for successful transfection.
siRNA Concentration (final) 10-100 nMHigher concentrations may increase knockdown but can also lead to off-target effects and cytotoxicity. It is advisable to start with a lower concentration and titrate up.
This compound:siRNA Ratio (w/w or charge) 2:1 to 6:1 (+/- charge ratio)This ratio is critical and requires careful optimization for each cell type and siRNA combination.
Incubation Time (Complex Formation) 15-45 minutes at room temperatureAllows for the formation of stable lipoplexes.
Incubation Time (Cells with Complexes) 4-24 hoursThe optimal duration depends on the cell type and the stability of the target protein.
Post-Transfection Analysis 24-72 hoursThe time point for analysis should be determined based on the turnover rate of the target mRNA and protein.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed cells in antibiotic-free medium prep_siRNA Dilute siRNA in serum-free medium prep_this compound Dilute this compound in serum-free medium form_complex Mix diluted siRNA and this compound Incubate for 15-45 min at RT prep_siRNA->form_complex prep_this compound->form_complex add_complex Add complexes to cells form_complex->add_complex incubate Incubate cells for 24-72 hours add_complex->incubate analysis Analyze gene knockdown (qPCR, Western Blot, etc.) incubate->analysis

Fig. 1: Experimental workflow for this compound-mediated siRNA transfection.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Cationic Lipid) lipoplex This compound/siRNA Lipoplex This compound->lipoplex sirna siRNA (Anionic) sirna->lipoplex endosome Endosome lipoplex->endosome Endocytosis escape Endosomal Escape endosome->escape risc RISC Loading escape->risc cleavage mRNA Cleavage risc->cleavage knockdown Gene Knockdown cleavage->knockdown

Fig. 2: Mechanism of this compound-mediated siRNA delivery and gene silencing.

Detailed Experimental Protocol

This protocol is designed for transfection of adherent cells in a 24-well plate format. Adjust volumes accordingly for other plate formats.

Materials
  • This compound transfection reagent

  • siRNA (target-specific and negative control)

  • Opti-MEM® I Reduced Serum Medium (or equivalent)

  • Complete cell culture medium (with serum, without antibiotics)

  • Adherent cells in culture

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Pre-transfection: Cell Seeding
  • The day before transfection, seed cells in a 24-well plate in 500 µL of their normal growth medium (containing serum, but free of antibiotics).

  • Incubate the cells overnight at 37°C in a CO2 incubator. The cells should be 60-80% confluent at the time of transfection.

Transfection Procedure
  • Prepare siRNA Solution : In a sterile microcentrifuge tube, dilute the desired amount of siRNA (e.g., for a final concentration of 25 nM) in 50 µL of serum-free medium (e.g., Opti-MEM®). Mix gently by pipetting.

  • Prepare this compound Solution : In a separate sterile microcentrifuge tube, dilute the appropriate amount of this compound reagent in 50 µL of serum-free medium. The optimal this compound:siRNA ratio must be determined empirically. Mix gently.

  • Form Lipoplexes : Add the diluted siRNA solution to the diluted this compound solution. Do not vortex . Mix gently by pipetting up and down.

  • Incubate : Incubate the mixture for 15-45 minutes at room temperature to allow the formation of this compound/siRNA complexes.

  • Add Complexes to Cells : Gently add the 100 µL of the lipoplex mixture drop-wise to the cells in the 24-well plate. Swirl the plate gently to ensure even distribution.

  • Incubate Cells : Return the plate to the 37°C CO2 incubator and incubate for 4-24 hours. The optimal incubation time can vary depending on the cell line.

  • Medium Change (Optional) : If cytotoxicity is a concern, the medium containing the transfection complexes can be replaced with fresh, complete culture medium after 4-6 hours of incubation.

Post-transfection: Analysis
  • Continue to incubate the cells for 24-72 hours after the start of transfection.

  • Harvest the cells at the desired time point to assess gene knockdown. The level of gene silencing can be measured at the mRNA level (e.g., using RT-qPCR) or at the protein level (e.g., using Western blotting or immunofluorescence).

Controls for Transfection

To ensure the validity of the experimental results, it is essential to include the following controls:

  • Negative Control siRNA : A non-targeting siRNA sequence to control for non-specific effects of the transfection process.

  • Positive Control siRNA : An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.

  • Mock Transfection : Cells treated with the transfection reagent only (no siRNA) to assess the cytotoxicity of the reagent.

  • Untreated Cells : Cells that have not been subjected to any treatment, to establish baseline gene expression levels.

Optimization and Troubleshooting

  • Low Transfection Efficiency :

    • Optimize the this compound:siRNA ratio.

    • Ensure cell density is between 60-80% confluency.

    • Check the quality and integrity of the siRNA.

    • Increase the incubation time with

Application Notes and Protocols for Formulating Stable Dmtap Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing stable 1,2-dimyristoyl-3-trimethylammonium-propane (Dmtap) nanoparticles for the efficient delivery of messenger RNA (mRNA). The following sections detail the necessary components, optimized formulation strategies, and essential characterization techniques to ensure the development of potent and stable mRNA-LNP therapeutics.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. Cationic lipids, such as this compound, are crucial components of these LNPs, facilitating the encapsulation of negatively charged mRNA and mediating its entry into cells and subsequent escape from endosomes.

This document outlines a detailed protocol for the formulation of this compound-based LNPs using a microfluidics-based approach, which offers precise control over nanoparticle size and polydispersity, leading to reproducible and scalable manufacturing.

Materials and Reagents

ComponentSupplierCatalogue Number
This compound(Example) Avanti Polar Lipids890820
DOPE(Example) Avanti Polar Lipids850725
Cholesterol(Example) Sigma-AldrichC8667
mRNA (e.g., encoding GFP)(Custom Synthesis)N/A
Ethanol (200 proof, molecular biology grade)(Example) Sigma-AldrichE7023
Citrate Buffer (pH 4.0)(In-house preparation)N/A
Phosphate-Buffered Saline (PBS), pH 7.4(Example) Thermo Fisher Scientific10010023
RiboGreen Assay Kit(Example) Thermo Fisher ScientificR11490
Triton X-100(Example) Sigma-AldrichT8787

Experimental Protocols

Preparation of Lipid Stock Solutions
  • Prepare individual stock solutions of this compound, DOPE, and Cholesterol in 200 proof ethanol at a concentration of 10 mg/mL.

  • Vortex each solution until the lipids are completely dissolved.

  • Store the lipid stock solutions at -20°C.

Preparation of mRNA Solution
  • Dilute the stock mRNA solution in a low pH citrate buffer (e.g., 50 mM, pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

  • Ensure the mRNA solution is kept on ice to prevent degradation.

Formulation of this compound-mRNA Nanoparticles using Microfluidics

This protocol utilizes a microfluidic mixing device to ensure rapid and controlled nanoparticle formation.

  • Lipid Mixture Preparation :

    • In a sterile microcentrifuge tube, combine the lipid stock solutions (this compound,

Application Notes and Protocols for DMTAP Liposome Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and characterization of liposomes containing the cationic lipid 1,2-dimyristoyl-3-trimethylammonium-propane (DMTAP). This compound is a valuable cationic lipid used in the formulation of liposomes for various applications, particularly in gene delivery and as a component of drug delivery systems.[1][] These application notes detail the necessary materials, equipment, and step-by-step protocols for two common preparation methods: thin-film hydration and ethanol injection.

Overview of this compound Liposomes

This compound is a double-chain cationic lipid that is frequently used in combination with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form stable liposomes.[3] The positive charge of this compound facilitates the complexation with negatively charged molecules like nucleic acids (DNA and RNA), making these liposomes effective non-viral vectors for gene therapy.[1][] The choice of preparation method and lipid composition can significantly influence the physicochemical properties of the resulting liposomes, such as their size, charge, and encapsulation efficiency.[4][5]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for this compound-containing liposome formulations, providing a reference for expected outcomes.

Table 1: Example Formulations of this compound Liposomes

Formulation CodeLipid Composition (molar ratio)Total Lipid ConcentrationReference Application
F50101This compound:DOPE (50:50)5 mM (3.5 mg/mL)Gene Transfection
---This compound:DOTAP (4:1)Not SpecifiedPlasmid DNA Interaction Studies[1]
---DOPE:DMAPAP:PEG-PE (49:50:1)5 µmol total lipidTheranostic Cationic Liposomes[6]

Table 2: Physicochemical Properties of this compound/DOPE Liposomes

ParameterTypical ValueMeasurement Technique
Mean Particle Size90 – 110 nmDynamic Light Scattering (DLS)[3]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialHighly PositiveElectrophoretic Light Scattering
Lipid Concentration5 mMNot Specified[3]

Experimental Protocols

This section provides detailed step-by-step protocols for the preparation of this compound liposomes using the thin-film hydration and ethanol injection methods.

Protocol 1: Thin-Film Hydration Method

This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[7][8][9]

Materials and Equipment:

  • This compound and a helper lipid (e.g., DOPE)

  • Chloroform or a chloroform/methanol mixture[10]

  • Hydration buffer (e.g., DEPC-treated water, PBS)

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Vacuum pump

  • Extruder with polycarbonate membranes (optional, for size reduction)

  • Glass vials with Teflon liners

  • Glass syringes

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of this compound and DOPE (e.g., a 1:1 molar ratio) in chloroform in a round-bottom flask to a working concentration of 1-10 mg/mL.[11]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[7][8]

  • Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration: Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.[7] This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[][7]

Protocol 2: Ethanol Injection Method

This method involves the rapid injection of a lipid solution in ethanol into an aqueous phase, leading to the spontaneous formation of liposomes.[8]

Materials and Equipment:

  • This compound and a helper lipid (e.g., DOPE)

  • Ethanol

  • Aqueous buffer (e.g., Milli-Q water)

  • Stir plate and stir bar

  • Syringe and needle

  • Rotary evaporator (for ethanol removal)

Procedure:

  • Lipid Dissolution: Dissolve this compound and DOPE in ethanol to a desired concentration.

  • Aqueous Phase Preparation: Place the aqueous buffer in a flask and stir at a constant rate (e.g., 700 rpm).[6]

  • Injection: Rapidly inject the ethanolic lipid solution into the stirring aqueous buffer.[8] The rapid dilution causes the lipids to self-assemble into liposomes.

  • Ethanol Removal: Stir the resulting liposome suspension for several hours to allow for stabilization, and then remove the ethanol using a rotary evaporator.[6]

Characterization of this compound Liposomes

After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications.[4][5]

  • Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). The PDI indicates the homogeneity of the liposome population.

  • Zeta Potential: Determined by electrophoretic light scattering, this measurement indicates the surface charge of the liposomes, which is important for their interaction with cells and nucleic acids.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Cryo-TEM.[5]

  • Encapsulation Efficiency: For liposomes carrying a specific cargo, the encapsulation efficiency can be determined using techniques like UV-Vis spectroscopy or chromatography after separating the free and encapsulated material.[12]

Visualizations

Experimental Workflow: Thin-Film Hydration

Thin_Film_Hydration start_end start_end process process output output optional optional A Start: Lipids (this compound, DOPE) B Dissolve Lipids in Organic Solvent A->B C Form Thin Lipid Film (Rotary Evaporation) B->C D Dry Film under Vacuum C->D E Hydrate with Aqueous Buffer D->E F Formation of Multilamellar Vesicles (MLVs) E->F G Size Reduction (Extrusion/Sonication) F->G Optional I End: Characterization F->I H Unilamellar Vesicles (SUVs/LUVs) G->H H->I

Caption: Workflow for this compound liposome preparation via thin-film hydration.

Logical Relationship: Factors Influencing Liposome Properties

Liposome_Properties cluster_factors Formulation & Process Parameters cluster_properties Resulting Physicochemical Characteristics center_node center_node factors factors properties properties Liposomes This compound Liposome Properties Size_PDI Particle Size & PDI Liposomes->Size_PDI Zeta_Potential Zeta Potential (Surface Charge) Liposomes->Zeta_Potential Encapsulation Encapsulation Efficiency Liposomes->Encapsulation Stability Stability Liposomes->Stability Lipid_Composition Lipid Composition (this compound:Helper Ratio) Lipid_Composition->Liposomes Preparation_Method Preparation Method (e.g., Hydration, Injection) Preparation_Method->Liposomes Drug_Loading Drug/Cargo Loading Drug_Loading->Liposomes Extrusion Extrusion/Sonication Extrusion->Liposomes

References

Application Notes and Protocols for In Vivo Gene Delivery in Mice Using Dmtap-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the cationic lipid Dmtap (1,2-di-O-octadecenyl-3-trimethylammonium propane) for in vivo gene delivery in mice. The following sections detail the formulation of this compound-based lipid nanoparticles (LNPs), experimental protocols for in vivo administration, and methods for assessing gene delivery efficiency and toxicity.

Introduction to this compound for Gene Delivery

This compound is a cationic lipid that has shown promise for the formulation of lipid nanoparticles designed for the in vivo delivery of genetic material, including plasmid DNA (pDNA) and mRNA. Its cationic headgroup facilitates the encapsulation of negatively charged nucleic acids, while its lipid tail contributes to the overall structure and stability of the nanoparticle. When formulated with helper lipids, this compound-based LNPs can efficiently deliver their genetic payload to target cells in vivo, primarily targeting the liver, spleen, and lungs following intravenous administration.

This compound-Based LNP Formulation and Characterization

The successful in vivo delivery of genetic material using this compound is highly dependent on the proper formulation and characterization of the lipid nanoparticles. These LNPs are typically composed of this compound, a helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), cholesterol to enhance stability, and a PEGylated lipid (e.g., DMG-PEG2K) to improve circulation time and reduce aggregation.

Table 1: Example Formulation of this compound-Based Lipid Nanoparticles
ComponentMolar Ratio (%)Purpose
This compound50Cationic lipid for nucleic acid complexation and endosomal escape.
DOPE25Helper lipid that promotes the formation of non-bilayer structures, aiding in endosomal escape.
Cholesterol20Stabilizes the lipid bilayer and enhances in vivo stability.
DMG-PEG2K5Provides a hydrophilic shell to prevent aggregation and reduce clearance by the reticuloendothelial system.
Table 2: Physicochemical Properties of this compound-Based LNPs
PropertyTypical ValueMethod of Measurement
Particle Size (Diameter)100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential+30 to +50 mVLaser Doppler Velocimetry
Encapsulation Efficiency> 90%Quant-iT™ PicoGreen™ dsDNA Assay or similar

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of this compound-based LNPs, in vivo administration to mice, and subsequent analysis of gene expression and toxicity.

Preparation of this compound/pDNA Lipid Nanoparticles

This protocol describes the preparation of this compound-based LNPs encapsulating a plasmid DNA cargo using the ethanol injection method.

Materials:

  • This compound, DOPE, Cholesterol, DMG-PEG2K

  • Plasmid DNA (encoding the gene of interest)

  • Ethanol (200 proof, molecular biology grade)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG2K in ethanol.

    • Combine the lipid stock solutions in a microcentrifuge tube at the desired molar ratio (e.g., 50:25:20:5 this compound:DOPE:Cholesterol:DMG-PEG2K) to create the final lipid mixture.

  • Nucleic Acid Preparation:

    • Dilute the plasmid DNA to the desired concentration in a nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • LNP Formulation (Ethanol Injection):

    • Rapidly inject the ethanolic lipid mixture into the aqueous plasmid DNA solution with vigorous stirring. The volume ratio of the aqueous phase to the ethanol phase should be approximately 3:1.

    • Allow the resulting nanoparticle suspension to stir for 30-60 minutes at room temperature to stabilize.

  • Purification and Concentration:

    • Remove the ethanol and unencapsulated plasmid DNA by dialysis against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with a molecular weight cutoff (MWCO) of 10-14 kDa.

    • Alternatively, use tangential flow filtration (TFF) for larger-scale preparations.

    • Concentrate the purified LNPs to the desired final concentration using a centrifugal filter device.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the final LNP formulation using DLS.

    • Determine the encapsulation efficiency and nucleic acid concentration using a fluorescent dye-based assay (e.g., PicoGreen).

  • Storage:

    • Store the sterile-filtered LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

In Vivo Administration in Mice

This protocol outlines the intravenous administration of this compound-based LNPs to mice for systemic gene delivery.

Materials:

  • This compound/pDNA LNPs in sterile PBS

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c)

  • Insulin syringes with 28-30 gauge needles

  • Restraining device for mice

Protocol:

  • Animal Preparation:

    • Acclimatize the mice to the housing conditions for at least one week before the experiment.

    • Weigh each mouse to determine the correct injection volume.

  • LNP Dosage Calculation:

    • The typical dosage of plasmid DNA administered via LNPs ranges from 0.5 to 1.5 mg/kg of body weight.

    • Calculate the required volume of the LNP suspension based on the concentration of the encapsulated plasmid DNA and the body weight of the mouse.

  • Intravenous Injection:

    • Warm the LNP suspension to room temperature before injection.

    • Place the mouse in a restraining device to immobilize the tail.

    • Swab the tail with 70% ethanol to visualize the lateral tail veins.

    • Carefully insert the needle into one of the lateral tail veins and slowly inject the LNP suspension (typically 100-200 µL).

  • Post-Injection Monitoring:

    • Monitor the mice for any immediate adverse reactions.

    • Return the mice to their cages and monitor their health daily (body weight, activity, signs of distress).

Assessment of In Vivo Gene Expression

This protocol describes how to quantify the expression of the delivered gene in various tissues.

Materials:

  • Tissue homogenization buffer (e.g., RIPA buffer)

  • Proteinase inhibitors

  • Luciferase assay system (if using a luciferase reporter gene)

  • ELISA kit for the specific protein of interest

  • qRT-PCR reagents for mRNA quantification

Protocol:

  • Tissue Collection:

    • At the desired time point post-injection (e.g., 24, 48, 72 hours), euthanize the mice by an approved method.

    • Perfuse the mice with cold PBS to remove blood from the organs.

    • Harvest the target organs (e.g., liver, spleen, lungs) and either process them immediately or snap-freeze them in liquid nitrogen and store at -80°C.

  • Tissue Homogenization:

    • Weigh a portion of the frozen tissue and homogenize it in lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Quantification of Gene Expression:

    • For reporter genes (e.g., Luciferase): Measure the luciferase activity in the tissue lysate using a luminometer according to the manufacturer's instructions. Normalize the luciferase activity to the total protein concentration in the lysate.

    • For therapeutic proteins: Quantify the protein expression level using a specific ELISA kit.

    • For mRNA levels: Extract total RNA from the tissues and perform qRT-PCR to quantify the mRNA transcript of the delivered gene.

Evaluation of In Vivo Toxicity

This protocol outlines methods to assess the potential toxicity of this compound-based LNPs in mice.

Materials:

  • Blood collection tubes (e.g., heparinized or EDTA-coated)

  • Serum separator tubes

  • Reagents for measuring liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine)

  • Formalin for tissue fixation

  • Hematoxylin and eosin (H&E) staining reagents

Protocol:

  • Monitoring of Physical Parameters:

    • Monitor the body weight of the mice daily for the duration of the study. Significant weight loss can be an indicator of toxicity.

    • Observe the mice for any changes in behavior or appearance.

  • Blood Collection and Analysis:

    • At the time of euthanasia, collect blood via cardiac puncture.

    • For serum analysis, allow the blood to clot and then centrifuge to separate the serum.

    • Measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum to assess liver toxicity.

    • Measure blood urea nitrogen (BUN) and creatinine levels to evaluate kidney function.

  • Histopathological Analysis:

    • Fix the harvested organs in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin, section them, and stain with H&E.

    • Examine the stained tissue sections under a microscope for any signs of inflammation, necrosis, or other pathological changes.

Visualizations

Experimental Workflow

G cluster_prep LNP Preparation cluster_admin In Vivo Administration cluster_analysis Post-Administration Analysis prep1 Lipid Mixture (this compound, DOPE, Cholesterol, PEG-lipid) in Ethanol prep3 Ethanol Injection (Rapid Mixing) prep1->prep3 prep2 Plasmid DNA in Aqueous Buffer prep2->prep3 prep4 Self-Assembly into LNPs prep3->prep4 prep5 Purification (Dialysis or TFF) prep4->prep5 admin1 LNP Characterization (Size, Zeta, Encapsulation) prep5->admin1 admin2 Intravenous Injection into Mouse admin1->admin2 analysis1 Tissue Harvesting (Liver, Spleen, Lungs) admin2->analysis1 analysis2 Gene Expression Analysis (Luciferase, ELISA, qRT-PCR) analysis1->analysis2 analysis3 Toxicity Assessment (Body Weight, Serum Chemistry, Histology) analysis1->analysis3

Caption: Workflow for in vivo gene delivery using this compound-based LNPs.

Proposed Mechanism of LNP-Mediated Gene Delivery

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lnp This compound LNP (with pDNA) endosome Endosome lnp->endosome Endocytosis escaped_pdna pDNA endosome->escaped_pdna Endosomal Escape nuclear_pdna pDNA escaped_pdna->nuclear_pdna Nuclear Import transcription Transcription nuclear_pdna->transcription mrna mRNA transcription->mrna translation Translation mrna->translation protein Therapeutic Protein translation->protein

Caption: Proposed mechanism of this compound LNP-mediated gene delivery.

Application Notes and Protocols for DMTAP-Lipid Mediated Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimyristoyl-3-trimethylammonium-propane (DMTAP) is a cationic lipid widely utilized for the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of nucleic acids (such as plasmid DNA, mRNA, and siRNA) into eukaryotic cells. The positively charged headgroup of this compound facilitates the condensation of negatively charged nucleic acids to form lipoplex structures. These complexes interact with the negatively charged cell membrane, promoting cellular uptake and subsequent endosomal escape of the cargo into the cytoplasm.

The efficiency of transfection is critically dependent on the concentration of the cationic lipid. An optimal concentration of this compound ensures efficient encapsulation of the nucleic acid, formation of stable lipoplexes of an appropriate size and surface charge, and effective delivery into the target cells, all while minimizing cellular toxicity. This document provides detailed guidelines and protocols for determining the optimal this compound lipid concentration to achieve maximal transfection efficiency.

Key Principles of this compound-Mediated Transfection

The central principle of optimizing this compound-mediated transfection lies in balancing the charge ratio between the cationic lipid (this compound) and the anionic nucleic acid. This is often expressed as the N/P ratio, which is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

  • Low this compound Concentration (Low N/P Ratio): Insufficient positive charge may lead to incomplete condensation of the nucleic acid, resulting in larger, unstable lipoplexes with a neutral or negative surface charge. This can hinder their interaction with the cell membrane and reduce transfection efficiency.

  • High this compound Concentration (High N/P Ratio): While a higher positive charge can enhance interaction with the cell membrane, excessive concentrations of cationic lipids can lead to increased cytotoxicity, which can negatively impact cell viability and overall transfection success.

  • Optimal this compound Concentration (Optimal N/P Ratio): At the optimal concentration, stable, well-formed lipoplexes with a net positive charge are formed, leading to high transfection efficiency with minimal toxicity.

Data Presentation: Optimizing Cationic Lipid Concentration

Table 1: Representative Data on the Effect of DOTAP/siRNA Charge Ratio on Gene Silencing Efficiency in MCF-7 Cells.

Cationic Lipid FormulationCharge Ratio (+/-)siRNA Concentration (nM)Target Gene Downregulation (%)Cell Viability (%)
R-DOTAP:Cholesterol (1:1)35075 ± 592 ± 4
R-DOTAP:Cholesterol (1:1)45085 ± 388 ± 5
R-DOTAP:Cholesterol (1:1)55082 ± 480 ± 6

Data is representative and derived from studies using the this compound analog, DOTAP. Optimal ratios for this compound and specific nucleic acids and cell lines must be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of this compound-containing liposomes using the thin-film hydration method. Helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol are often included to enhance liposome stability and transfection efficiency.

Materials:

  • This compound chloride

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Sterile, nuclease-free buffer (e.g., PBS or HBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid's phase transition temperature to create a thin, uniform lipid film on the inner surface of the flask.

    • Continue evaporation under vacuum for at least 1 hour to remove all traces of the organic solvent.

  • Hydration:

    • Hydrate the lipid film by adding a sterile, nuclease-free buffer. The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be done by gentle rotation or vortexing.

  • Size Reduction (Optional but Recommended):

    • To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension in a water bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Optimization of this compound Concentration for Transfection

This protocol provides a framework for determining the optimal this compound concentration for transfecting a specific nucleic acid into a particular cell line. This is typically achieved by varying the charge ratio of the this compound liposomes to the nucleic acid.

Materials:

  • This compound liposome suspension (prepared as in Protocol 1)

  • Nucleic acid (plasmid DNA, mRNA, or siRNA)

  • Cell line of interest, cultured in appropriate medium

  • Serum-free medium (e.g., Opti-MEM®)

  • Multi-well culture plates (e.g., 24-well or 96-well)

  • Transfection efficiency reporter system (e.g., GFP plasmid, luciferase assay, or qPCR for gene knockdown)

  • Cell viability assay (e.g., MTT or Trypan Blue exclusion)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Lipoplexes (this compound-Nucleic Acid Complexes):

    • For each charge ratio to be tested (e.g., 1:1, 2:1, 4:1, 6:1, 8:1 N/P ratio), prepare the following in separate sterile tubes:

      • Tube A (Nucleic Acid): Dilute a fixed amount of the nucleic acid in serum-free medium.

      • Tube B (this compound Liposomes): Dilute the varying amounts of the this compound liposome suspension corresponding to the desired charge ratios in serum-free medium.

    • Add the diluted nucleic acid (Tube A) to the diluted this compound liposomes (Tube B) and mix gently by pipetting. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add fresh, serum-free or serum-containing medium (depending on the cell line's tolerance) to each well.

    • Add the lipoplex suspension dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with fresh, complete culture medium.

    • Continue to incubate the cells for 24-72 hours, depending on the assay to be performed.

  • Analysis:

    • Assess transfection efficiency using the appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, or qPCR).

    • Determine cell viability for each condition using a standard cytotoxicity assay.

  • Determination of Optimal Concentration:

    • Plot transfection efficiency and cell viability as a function of the this compound concentration or charge ratio.

    • The optimal concentration is the one that provides the highest transfection efficiency with the lowest associated cytotoxicity.

Visualization of Workflows and Principles

Transfection_Optimization_Workflow cluster_prep Preparation cluster_complex Lipoplex Formation cluster_transfection Transfection cluster_analysis Analysis prep_cells Seed Cells (70-90% Confluency) add_complex Add Lipoplexes to Cells prep_cells->add_complex prep_na Dilute Nucleic Acid form_complex Mix Nucleic Acid and this compound Incubate 15-30 min prep_na->form_complex prep_this compound Dilute this compound Liposomes at Various Ratios prep_this compound->form_complex form_complex->add_complex incubate_cells Incubate 4-6 hours add_complex->incubate_cells change_media Replace with Fresh Media Incubate 24-72 hours incubate_cells->change_media assay_efficiency Assess Transfection Efficiency change_media->assay_efficiency assay_viability Measure Cell Viability change_media->assay_viability determine_optimal Determine Optimal this compound Concentration assay_efficiency->determine_optimal assay_viability->determine_optimal

Caption: Workflow for optimizing this compound concentration for transfection.

Lipoplex_Formation_and_Delivery cluster_formation Lipoplex Formation cluster_delivery Cellular Delivery This compound This compound Liposome (+) lipoplex Lipoplex (+) This compound->lipoplex Electrostatic Interaction na Nucleic Acid (-) na->lipoplex cell_membrane Cell Membrane (-) lipoplex->cell_membrane Adsorption endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome release Endosomal Escape & Cargo Release endosome->release

Caption: Principle of this compound-lipoplex formation and cellular uptake.

Application Notes and Protocols for DMTAP-Based Formulations: The Role of Helper Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-3-trimethylammonium-propane (DMTAP), also commonly known as DOTAP, is a widely utilized cationic lipid for the formulation of lipid nanoparticles (LNPs) designed for the delivery of nucleic acids (like mRNA and siRNA) and other therapeutic molecules.[1][2][3] The efficacy of these formulations is not solely dependent on the cationic lipid but is significantly influenced by the inclusion of "helper lipids." These helper lipids are crucial for enhancing the stability of the nanoparticles, improving encapsulation efficiency, and facilitating the endosomal escape of the cargo into the cytoplasm, which is a critical step for therapeutic action.[4][5]

This document provides detailed application notes on the selection and use of common helper lipids in this compound formulations and provides step-by-step protocols for the preparation and characterization of these LNPs.

Key Helper Lipids for this compound Formulations

The two most common helper lipids used in conjunction with this compound are 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and Cholesterol.[1][2][3]

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): DOPE is a fusogenic phospholipid that is known to promote the transition from a bilayer to a hexagonal phase.[5] This characteristic is believed to facilitate the fusion of the LNP membrane with the endosomal membrane, aiding in the release of the encapsulated cargo from the endosome into the cytoplasm.[5]

  • Cholesterol: Cholesterol is a crucial component for modulating the integrity and rigidity of the lipid bilayer.[5][6] It fills the gaps between the other lipid molecules, thereby enhancing the stability of the LNP structure and preventing premature leakage of the encapsulated drug.[6][7]

The ratio of this compound to these helper lipids is a critical parameter that must be optimized to achieve the desired physicochemical properties and biological activity of the LNP formulation.

Quantitative Data on this compound Formulations

The following tables summarize quantitative data from various studies on this compound-based LNP formulations, highlighting the impact of different helper lipid compositions and ratios on the resulting nanoparticle characteristics.

Table 1: Physicochemical Properties of this compound-based LNPs with Different Helper Lipids

Cationic LipidHelper Lipid(s)Molar Ratio (this compound:Helper(s))Particle Size (d.nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound (DOTAP)Cholesterol, ATRA5:4:1 (DOTAP:Chol:ATRA)231 ± 2.356.4 ± 1.1993.7 ± 3.6[8]
This compound (DOTAP)DOPE1:1---[2][3]
This compound (DOTAP)DOPE, Cholesterol40:10:48 (DOTAP:DOPE:Chol)---[2][3]
This compound (DOTAP)DSPC, Cholesterol, PEG-lipid50:10:38.5:1.5~80-100->90%[9]

Note: ATRA (All-trans retinoic acid) is the encapsulated drug in this specific formulation. DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and PEG-lipids are also common components in LNP formulations for stability.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound-based LNPs.

Protocol 1: LNP Formulation using Thin-Film Hydration Method

This is a conventional method suitable for laboratory-scale preparation of liposomes.

Materials:

  • This compound (DOTAP)

  • DOPE

  • Cholesterol

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline, citrate buffer)

  • Drug/Nucleic acid solution

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm, 450 nm)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DOPE, and Cholesterol in the desired molar ratio (e.g., 40:10:48) in chloroform in a round-bottom flask.[2][3]

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 37°C) to form a thin, uniform lipid film on the inner surface of the flask.[3]

    • Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer containing the therapeutic agent by gently shaking.[3] The total lipid concentration is typically around 1 mg/mL.[3]

    • Allow the mixture to equilibrate overnight at 4°C to form a raw colloid of multilamellar vesicles (MLVs).[3]

  • Size Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV dispersion to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 450 nm, 200 nm, and finally 100 nm).[2][3]

    • Pass the lipid suspension through each membrane multiple times (e.g., 10-20 times) to ensure homogeneity.

Protocol 2: LNP Formulation using Microfluidics (Ethanol Injection)

This method allows for rapid and reproducible production of LNPs with a narrow size distribution.

Materials:

  • This compound (DOTAP)

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG)

  • Ethanol

  • Aqueous buffer (e.g., 50 mM citrate buffer, pH 4 for siRNA)[9]

  • siRNA or other nucleic acid cargo

Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Syringes and pumps

Procedure:

  • Phase Preparation:

    • Dissolve the lipids (e.g., this compound, DSPC, Cholesterol, DMG-PEG in a molar ratio of 50:10:37.5:1.5) in ethanol to create the organic phase.[9]

    • Dissolve the siRNA in the aqueous citrate buffer.[9]

  • Microfluidic Mixing:

    • Load the organic and aqueous phases into separate syringes.

    • Pump the two phases through the microfluidic device at a defined total flow rate (TFR) and flow rate ratio (FRR). For example, a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic) can be used.[9]

    • The rapid mixing of the two phases within the microfluidic channels leads to the self-assembly of the LNPs.

  • Purification:

    • Immediately after formation, remove the ethanol from the LNP suspension. This is typically achieved by dialysis against a suitable buffer (e.g., HEPES-buffered saline, pH 7.4) overnight at 4°C.[9]

Protocol 3: Characterization of LNPs

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the LNP suspension in a suitable buffer and measure the particle size, polydispersity index (PDI), and zeta potential using a Malvern Zetasizer or similar instrument.[3] A lower PDI (ideally < 0.3) indicates a more monodisperse and stable LNP population.[10]

2. Encapsulation Efficiency:

  • Method: RiboGreen assay (for nucleic acids).

  • Procedure:

    • Measure the fluorescence of the LNP sample with a fluorescent dye that binds to nucleic acids (e.g., RiboGreen). This gives the amount of unencapsulated (free) nucleic acid.

    • Add a detergent (e.g., Triton X-100) to disrupt the LNPs and measure the total fluorescence.[9]

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (1 - [Fluorescence with dye] / [Fluorescence with dye and detergent]) * 100[9]

Diagrams

LNP_Formation_Workflow Figure 1: LNP Formulation and Characterization Workflow cluster_formulation Formulation cluster_characterization Characterization prep_lipids Prepare Lipid Mixture (this compound, Helper Lipids) in Ethanol mixing Rapid Mixing (Microfluidics) prep_lipids->mixing prep_cargo Prepare Aqueous Cargo (e.g., mRNA, siRNA) in Buffer prep_cargo->mixing self_assembly LNP Self-Assembly mixing->self_assembly purification Purification (e.g., Dialysis) self_assembly->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential (ELS) purification->zeta ee Encapsulation Efficiency (RiboGreen Assay) purification->ee final_product Characterized LNPs dls->final_product zeta->final_product ee->final_product LNP_Cellular_Uptake_and_Release Figure 2: LNP Cellular Uptake and Endosomal Escape lnp LNP (this compound/Helper Lipid) cell_membrane Cell Membrane lnp->cell_membrane 1. Binding endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Endosome (Acidic pH) endocytosis->endosome endosomal_escape Endosomal Escape (DOPE-mediated) endosome->endosomal_escape 3. Fusion cargo Therapeutic Cargo (e.g., mRNA) endosomal_escape->cargo 4. Release cytoplasm Cytoplasm

References

Application Notes and Protocols for DMTAP-Mediated Targeted Drug Delivery to Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Dimethylamino-terminated poly(amidoamine) (DMTAP) in the targeted delivery of therapeutic agents to cancer cells.

Introduction to this compound for Targeted Cancer Therapy

This compound is a cationic lipid that holds promise as a non-viral vector for the delivery of various therapeutic payloads, including small molecule drugs, DNA, and RNAi, to cancer cells.[1] Its cationic nature facilitates interaction with negatively charged cell membranes, promoting cellular uptake. When formulated into nanoparticles, such as liposomes, this compound can encapsulate therapeutic agents, protecting them from degradation in the bloodstream and enabling targeted delivery to tumor tissues. This targeted approach aims to enhance the therapeutic efficacy of anticancer drugs while minimizing off-target toxicity to healthy tissues.

The efficacy of this compound-based drug delivery systems is influenced by several physicochemical properties of the nanoparticles, including particle size, surface charge (zeta potential), drug loading capacity, and encapsulation efficiency. These parameters must be carefully optimized to ensure stability in circulation, efficient cellular uptake, and controlled drug release at the tumor site.

Key Physicochemical Properties of this compound-Based Nanoparticles

The successful application of this compound for targeted drug delivery hinges on the careful characterization of the nanoparticle formulation. The following table summarizes key physicochemical properties that should be evaluated.

ParameterTypical Range/ValueSignificance in Cancer Drug Delivery
Particle Size (Diameter) 50 - 200 nmInfluences biodistribution, tumor penetration, and cellular uptake. Particles in this range can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting.[2]
Polydispersity Index (PDI) < 0.3Indicates the uniformity of particle size distribution. A lower PDI is desirable for consistent performance and reproducibility.
Zeta Potential +20 to +40 mVA positive surface charge facilitates interaction with negatively charged cancer cell membranes, promoting cellular uptake. It also contributes to the colloidal stability of the nanoparticle suspension.
Drug Loading Capacity (%) Dependent on drug and formulationRepresents the weight percentage of the drug relative to the total weight of the nanoparticle. Higher loading capacity is generally desirable.
Encapsulation Efficiency (%) > 80%The percentage of the initial drug that is successfully encapsulated within the nanoparticles. High encapsulation efficiency minimizes drug wastage and reduces systemic exposure to the free drug.

Experimental Protocols

Synthesis of this compound-Containing Liposomes for Drug Delivery

This protocol is adapted from established methods for preparing cationic liposomes and can be optimized for specific drug candidates.[3][4]

Materials:

  • This compound (1,2-dimyristoyl-3-trimethylammonium-propane)[1]

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine or Cholesterol)

  • Anticancer drug (e.g., Doxorubicin)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration: a. Dissolve this compound and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask. b. If encapsulating a hydrophobic drug, dissolve it in the chloroform with the lipids. c. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask. d. Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with PBS (or a buffer containing a hydrophilic drug) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Sonication: a. To reduce the size of the MLVs, sonicate the liposome suspension using a bath sonicator or a probe sonicator until the suspension becomes translucent.

  • Extrusion: a. For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

Diagram of Liposome Formulation Workflow:

Liposome_Formulation cluster_prep Lipid Preparation cluster_process Formulation Process lipids This compound + Helper Lipid (+ Hydrophobic Drug) dissolve Dissolve in Chloroform lipids->dissolve solvent Chloroform solvent->dissolve film Thin Lipid Film Formation (Rotary Evaporation) dissolve->film hydration Hydration with Aqueous Buffer (+ Hydrophilic Drug) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv sonication Sonication mlv->sonication suv Small Unilamellar Vesicles (SUVs) sonication->suv extrusion Extrusion suv->extrusion final_liposomes Drug-Loaded Liposomes extrusion->final_liposomes

Caption: Workflow for the preparation of drug-loaded this compound liposomes.

Determination of Drug Loading Capacity and Encapsulation Efficiency

Principle: This protocol describes a common method to determine the amount of drug encapsulated within the nanoparticles.[5][6] The nanoparticles are separated from the unencapsulated (free) drug, and the amount of drug in each fraction is quantified.

Materials:

  • Drug-loaded this compound nanoparticle suspension

  • Centrifugal filter units (e.g., Amicon® Ultra with a suitable molecular weight cut-off)

  • Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Appropriate solvent to dissolve the nanoparticles and release the drug (e.g., methanol, isopropanol)

Procedure:

  • Separation of Free Drug: a. Place a known volume of the drug-loaded nanoparticle suspension into a centrifugal filter unit. b. Centrifuge at a speed and time sufficient to separate the nanoparticles (retentate) from the aqueous phase containing the free drug (filtrate).

  • Quantification of Free Drug: a. Measure the concentration of the drug in the filtrate using a pre-established calibration curve with a spectrophotometer or HPLC.

  • Quantification of Encapsulated Drug: a. Resuspend the retentate (nanoparticles) in a known volume of the appropriate solvent to disrupt the nanoparticles and release the encapsulated drug. b. Measure the concentration of the drug in this solution.

  • Calculations:

    • Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

In Vitro Drug Release Study

Principle: This protocol simulates the release of the drug from the this compound nanoparticles over time in a physiological-like environment. The dialysis method is commonly used for this purpose.[4]

Materials:

  • Drug-loaded this compound nanoparticle suspension

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator or water bath

  • Spectrophotometer or HPLC system

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of the release medium.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Measure the concentration of the released drug in the collected aliquots using a spectrophotometer or HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

In Vitro Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess the metabolic activity of cells and, by inference, their viability.[7] This protocol is used to evaluate the cytotoxicity of drug-loaded this compound nanoparticles against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • Drug-loaded this compound nanoparticles, empty nanoparticles (placebo), and free drug solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug-loaded nanoparticles, empty nanoparticles, and the free drug. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability (%) relative to the untreated control cells.

Diagram of In Vitro Cytotoxicity Workflow:

Cytotoxicity_Workflow cell_seeding Seed Cancer Cells in 96-well Plate incubation_adhesion Incubate Overnight (Adhesion) cell_seeding->incubation_adhesion treatment Treat with Nanoparticles (Drug-loaded, Placebo, Free Drug) incubation_adhesion->treatment incubation_treatment Incubate for 24-72h treatment->incubation_treatment mtt_addition Add MTT Solution incubation_treatment->mtt_addition incubation_mtt Incubate for 3-4h mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Calculate Cell Viability (%) absorbance_reading->data_analysis

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Signaling Pathways in this compound-Mediated Drug Delivery

The cationic nature of this compound nanoparticles plays a crucial role in their interaction with cancer cells and subsequent intracellular drug delivery. The proposed mechanism involves the following steps:

  • Cellular Uptake: The positively charged this compound nanoparticles interact electrostatically with the negatively charged proteoglycans on the cancer cell surface, promoting adhesion and subsequent internalization, primarily through endocytosis.[8]

  • Endosomal Escape: Once inside the endosome, the "proton sponge" effect is hypothesized to occur. The amine groups in this compound can become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome, releasing the nanoparticle and its drug cargo into the cytoplasm.[9]

  • Intracellular Drug Action: Once in the cytoplasm, the encapsulated drug is released from the nanoparticle and can reach its intracellular target (e.g., the nucleus for DNA-damaging agents like doxorubicin), leading to the induction of apoptosis or cell cycle arrest. The specific signaling pathways activated will depend on the mechanism of action of the delivered drug. For instance, doxorubicin is known to induce DNA damage, which can activate p53-dependent apoptotic pathways.[9]

Diagram of Cellular Uptake and Drug Action Pathway:

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell nanoparticle This compound-Drug Nanoparticle (+) cell_membrane Cell Membrane (-) nanoparticle->cell_membrane Electrostatic Interaction endosome Endosome (Acidic pH) cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Proton Sponge Effect) nucleus Nucleus cytoplasm->nucleus Drug Release & Nuclear Targeting apoptosis Apoptosis nucleus->apoptosis Drug Action (e.g., DNA Damage)

Caption: Proposed mechanism of this compound-mediated drug delivery and action in cancer cells.

In Vivo Studies in Animal Models

To evaluate the in vivo efficacy of drug-loaded this compound nanoparticles, tumor-bearing animal models are essential.[10][11]

Protocol Outline for a Xenograft Mouse Model:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume and body weight regularly.

  • Treatment: Randomly assign the tumor-bearing mice to different treatment groups:

    • Saline (Control)

    • Free drug

    • Empty this compound nanoparticles

    • Drug-loaded this compound nanoparticles Administer the treatments intravenously (i.v.) via the tail vein at specified doses and schedules.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Biodistribution and Pharmacokinetics (Optional):

    • To assess the biodistribution of the nanoparticles, fluorescently labeled nanoparticles can be used, and major organs and tumors can be imaged ex vivo.

    • Pharmacokinetic studies can be performed by collecting blood samples at different time points after administration to determine the concentration of the drug and/or nanoparticles in the circulation.

Conclusion

This compound represents a promising cationic lipid for the development of nanoparticle-based drug delivery systems for targeted cancer therapy. The protocols and information provided in these application notes offer a foundation for researchers to design, formulate, and evaluate this compound-based nanomedicines. Further optimization of the formulation and a deeper understanding of the in vivo behavior and specific signaling pathways involved will be crucial for the successful clinical translation of this technology.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Dmtap-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address Dmtap-induced cytotoxicity in your cell culture experiments. The information provided is based on the established mechanisms of cytotoxicity for nereistoxin analogue insecticides, such as Cartap, which are structurally and functionally similar to this compound.

FAQs: Understanding and Reducing this compound-Induced Cytotoxicity

Q1: What is the underlying mechanism of this compound-induced cytotoxicity?

A1: this compound, a nereistoxin analogue, primarily acts as a non-competitive blocker of nicotinic acetylcholine receptors (nAChR). This blockage disrupts normal ion flow across the cell membrane, leading to a cascade of events that include:

  • Calcium Influx: Disruption of nAChR function can lead to an increase in intracellular calcium concentration ([Ca2+]i).

  • Oxidative Stress: The elevated intracellular calcium can trigger the production of reactive oxygen species (ROS), leading to oxidative stress.

  • Apoptosis: The combination of ionic imbalance and oxidative stress can initiate programmed cell death, or apoptosis.

Q2: How can I measure this compound-induced cytotoxicity in my cell cultures?

A2: Several standard assays can be used to quantify cytotoxicity. The choice of assay depends on the specific cellular event you want to measure.

  • MTT Assay: Measures cell metabolic activity, which is an indicator of cell viability.

  • Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Detailed protocols for these assays are provided in the "Experimental Protocols" section below.

Q3: What are the primary strategies to reduce this compound-induced cytotoxicity?

A3: Based on the mechanism of action, two main strategies can be employed to mitigate this compound's cytotoxic effects:

  • Blocking Calcium Influx: By preventing the initial surge in intracellular calcium, the downstream cytotoxic effects can be significantly reduced.

  • Reducing Oxidative Stress: By scavenging reactive oxygen species, the cellular damage leading to apoptosis can be minimized.

Q4: Which specific agents can I use to block calcium influx?

A4: You can use calcium chelators or calcium channel blockers.

  • EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): A chelating agent that binds to free calcium ions in the culture medium, preventing their entry into the cells.

  • Verapamil: An L-type calcium channel blocker that can inhibit the influx of calcium through voltage-gated calcium channels.

Q5: What antioxidants can be used to counteract this compound-induced oxidative stress?

A5: A variety of antioxidants can be effective in reducing ROS-mediated cytotoxicity.

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, which plays a crucial role in detoxifying ROS.

  • Vitamin C (Ascorbic Acid) and Vitamin E (α-tocopherol): Potent antioxidants that can directly scavenge free radicals.

  • Catalase and Superoxide Dismutase (SOD): Endogenous antioxidant enzymes that can be added exogenously to the cell culture medium to break down superoxide radicals and hydrogen peroxide.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cell death observed even at low this compound concentrations. Cell line is particularly sensitive to nAChR inhibition or oxidative stress.1. Perform a dose-response curve to determine the EC50 of this compound for your specific cell line. 2. Co-treat with a calcium influx inhibitor (e.g., Verapamil) or an antioxidant (e.g., N-acetylcysteine) to assess if cytotoxicity is reduced.
Inconsistent results between cytotoxicity assays (e.g., MTT vs. LDH). Different assays measure different aspects of cell death. This compound may be causing metabolic inhibition without immediate membrane lysis.1. Use a combination of assays to get a comprehensive picture of cell health. 2. Include both an early-stage apoptosis marker (e.g., Annexin V staining) and a late-stage necrosis/membrane integrity marker (e.g., LDH or Propidium Iodide).
Antioxidant treatment is not reducing cytotoxicity effectively. 1. The concentration of the antioxidant may be insufficient. 2. The chosen antioxidant may not be targeting the specific ROS generated. 3. Oxidative stress may not be the primary driver of cytotoxicity in your specific model.1. Perform a dose-response experiment for the antioxidant in the presence of this compound. 2. Try a broader spectrum antioxidant or a combination of antioxidants (e.g., Vitamin C and E). 3. Re-evaluate the role of calcium influx by using a calcium channel blocker.
Calcium channel blocker is causing toxicity on its own. High concentrations of some inhibitors can have off-target effects.1. Determine the toxicity profile of the inhibitor alone on your cells. 2. Use the lowest effective, non-toxic concentration of the inhibitor in your co-treatment experiments.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of various agents in reducing cytotoxicity induced by Cartap, a this compound analogue. These values can serve as a starting point for optimizing conditions in your own experiments.

Table 1: Effect of Calcium Influx Inhibitors on Cartap-Induced Cytotoxicity

| Agent | Concentration | Cell Line | Assay | % Increase in Cell Viability (compared

Technical Support Center: Optimizing Dmtap to Nucleic Acid Charge Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing the charge ratio of 1,2-dimyristoyl-3-trimethylammonium-propane (Dmtap) to nucleic acid for efficient delivery.

Frequently Asked Questions (FAQs)

Q1: What is the this compound to nucleic acid charge ratio?

The charge ratio, often referred to as the N/P ratio, is the molar ratio of the positively charged nitrogen atoms (N) in the cationic lipid this compound to the negatively charged phosphate groups (P) in the nucleic acid (e.g., siRNA, mRNA, pDNA) backbone. This ratio is a critical parameter that governs the formation, stability, and biological activity of the lipid-nucleic acid complexes.

Q2: Why is optimizing the charge ratio a critical step?

Optimizing the charge ratio is crucial for several reasons:

  • Complex Formation: A sufficient number of positive charges from this compound is required to neutralize and condense the negatively charged nucleic acids into stable nanoparticles.

  • Transfection Efficiency: The net charge of the complex influences its interaction with the negatively charged cell membrane, which is a key step for cellular uptake. An optimal ratio leads to the highest transfection efficiency.

  • Cytotoxicity: An excessive amount of cationic lipid can be toxic to cells. Finding a balance between high efficiency and low toxicity is essential for successful experiments.

Q3: What is a good starting point for the this compound/nucleic acid charge ratio?

A common starting point is a charge ratio of 1:1 (+/−). However, the optimal ratio is highly dependent on the specific nucleic acid, cell type, and the presence of helper lipids. It is strongly recommended to test a range of ratios (e.g., 1:1, 2:1, 5:1, 10:1) to determine the best conditions for your specific system.

Q4: How do I calculate the N/P charge ratio?

To calculate the N/P ratio, you need the amount and molecular weight of both the this compound lipid and the nucleic acid.

  • Step 1: Calculate Moles of Nitrogen (N) from this compound. this compound has one positively charged nitrogen atom per molecule. Moles of N = (Mass of this compound in g) / (Molecular Weight of this compound in g/mol )

  • Step 2: Calculate Moles of Phosphate (P) from Nucleic Acid. Each nucleotide base in a nucleic acid contains one negatively charged phosphate group. Moles of P = (Mass of Nucleic Acid in g) / (Average Molecular Weight of one nucleotide in g/mol ) (Note: The average MW of a nucleotide is ~330 g/mol for ssRNA/ssDNA).

  • Step 3: Calculate the N/P Ratio. N/P Ratio = (Moles of N) / (Moles of P)

Q5: What are common helper lipids used with this compound?

This compound is often formulated with neutral or zwitterionic "helper" lipids to improve the stability and delivery efficiency of the nanoparticles. Common helper lipids include:

Troubleshooting low transfection efficiency with Dmtap

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low transfection efficiency using DMTAP (1,2-dimyristoyl-3-trimethylammonium propane).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and how does it work for transfection?

This compound is a cationic lipid that is commonly used as a transfection reagent. Its positively charged headgroup electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (DNA and RNA), leading to the formation of lipid-nucleic acid complexes known as lipoplexes. These lipoplexes are then introduced to cells in culture. The overall positive charge of the lipoplexes facilitates their interaction with the negatively charged cell membrane, leading to their uptake by the cell through endocytosis. Once inside the cell, the lipoplex must escape the endosome to release the nucleic acid into the cytoplasm, allowing for subsequent transcription and translation (for DNA) or translation (for RNA).

Q2: My transfection efficiency with this compound is very low. What are the common causes?

Low transfection efficiency with this compound can stem from several factors. These can be broadly categorized into issues with the lipoplex formation, the health of the cells, and the experimental conditions.

Here is a summary of potential causes:

  • Suboptimal this compound:Nucleic Acid Ratio: The ratio of the cationic lipid to the nucleic acid is critical for efficient lipoplex formation and cellular uptake.

  • Incorrect Liposome Formulation: The composition of the liposomes, including the choice and ratio of a helper lipid, significantly impacts transfection efficiency.

  • Poor Quality of Nucleic Acid: Degraded or impure plasmid DNA or RNA will result in poor transfection.

  • Unhealthy Cells: Cells that are overgrown, have a high passage number, or are otherwise stressed will not transfect well.

  • Presence of Serum: Components in serum can interfere with the formation and uptake of lipoplexes.

  • Incorrect Cell Density: The confluency of the cells at the time of transfection can affect the outcome.

The following sections will provide more detailed troubleshooting steps for these common issues.

Troubleshooting Low Transfection Efficiency

Problem 1: Inefficient Lipoplex Formation

Q3: How do I optimize the this compound to nucleic acid ratio?

The charge ratio of the cationic lipid to the nucleic acid is a crucial parameter. An excess of positive charge is generally required to neutralize the negative charge of the nucleic acid and to facilitate interaction with the cell membrane.

Recommended Action: Perform a titration experiment to determine the optimal this compound:nucleic acid ratio for your specific cell type and plasmid. A common starting point is to test a range of mass ratios, such as 1:1, 2:1, 4:1, and 6:1 (this compound:nucleic acid).

Q4: Why is a helper lipid important and which one should I use?

Helper lipids are neutral lipids that are often co-formulated with cationic lipids like this compound to improve transfection efficiency. They can help to destabilize the endosomal membrane, facilitating the release of the nucleic acid into the cytoplasm. The most commonly used helper lipid with this compound is DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

Recommended Action: If you are not already using a helper lipid, consider incorporating DOPE into your formulation. The molar ratio of this compound to DOPE can also be optimized.

Data Presentation

The following table summarizes the typical effects of varying the this compound:DOPE molar ratio on transfection efficiency, based on common findings in the literature. The optimal ratio is highly cell-type dependent and should be empirically determined.

This compound:DOPE Molar RatioExpected Transfection EfficiencyNotes
1:0 (this compound only)Low to ModerateCan be effective in some cell lines, but often benefits from a helper lipid.
1:1Moderate to HighA commonly used starting ratio that is effective for a wide range of cell lines.
2:1HighOften provides the highest transfection efficiency.
1:2ModerateA higher proportion of DOPE can sometimes be beneficial.
Problem 2: Suboptimal Cell Conditions

Q5: How does cell health affect transfection efficiency?

The physiological state of the cells is paramount for successful transfection. Cells should be in their logarithmic growth phase and have a high viability.

Recommended Actions:

  • Cell Passage Number: Use cells with a low passage number, as high-passage cells can have altered characteristics.

  • Cell Viability: Ensure cell viability is above 90% before transfection.

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can severely impact cell health and transfection outcomes.

Q6: What is the optimal cell density for transfection?

The optimal cell confluency for transfection typically ranges from 50% to 80%. If the cells are too sparse, they may not be healthy enough for efficient uptake. If they are too confluent, the rate of cell division will have slowed, which can reduce transfection efficiency.

Recommended Action: Plate your cells so that they reach the target confluency of 50-80% at the time of transfection. You may need to perform a cell counting and growth curve analysis to determine the optimal seeding density for your cells.

Experimental Protocols

Protocol 1: Preparation of this compound:DOPE Liposomes

This protocol describes the preparation of cationic liposomes using the lipid film hydration method.

Materials:

  • This compound (1,2-dimyristoyl-3-trimethylammonium propane)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

Methodology:

  • In a clean round-bottom flask, dissolve the desired amounts of this compound and DOPE in chloroform. For example, to prepare a 1:1 molar ratio, you would dissolve equimolar amounts of each lipid.

  • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the lipids. Apply a vacuum to evaporate the chloroform, which will result in the formation of a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (e.g., water or buffer) and vortexing. The volume of the aqueous solution will determine the final lipid concentration.

  • To create small unilamellar vesicles (SUVs), sonicate the resulting lipid suspension. For bath sonication, sonicate for 5-10 minutes. For probe sonication, use short bursts on ice to avoid overheating.

  • The liposome solution can be stored at 4°C for a short period. For long-term storage, it is recommended to store them under an inert gas like argon.

Protocol 2: General this compound-mediated Transfection

Materials:

  • Healthy, actively dividing cells in culture

  • Plasmid DNA of high purity (A260/A280 ratio of ~1.8)

  • Prepared this compound:DOPE liposomes

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium (with serum and antibiotics)

  • Multi-well cell culture plates

Methodology:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate so that they will be 50-80% confluent on the day of transfection.

  • Lipoplex Formation:

    • In tube A, dilute the plasmid DNA in serum-free medium.

    • In tube B, dilute the this compound:DOPE

Long-term storage conditions for Dmtap lipid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage and handling of Dmtap (1,2-dimyristoyl-3-trimethylammonium-propane) lipid. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and integrity of your this compound lipid during your research and drug development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound lipid?

A1: The recommended long-term storage conditions for this compound lipid depend on whether it is in powder form or dissolved in a solvent. For optimal stability, adhere to the following guidelines:

  • As a Powder: this compound lipid powder is stable for extended periods when stored at or below -20°C in a tightly sealed container, protected from moisture. Some suppliers suggest that storage at 4°C is also acceptable for shorter durations.

  • In Solvent: When dissolved in a suitable organic solvent, this compound lipid should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to use a tightly sealed container to prevent solvent evaporation and exposure to moisture.

Q2: Which solvents are suitable for storing this compound lipid?

A2: this compound is soluble in organic solvents such as DMSO. When preparing a stock solution for long-term storage, it is essential to use a high-purity, anhydrous grade solvent to minimize degradation.

Q3: How should I handle this compound lipid to avoid degradation?

A3: Proper handling is critical to prevent the degradation of this compound lipid. As a saturated lipid, this compound is relatively stable compared to unsaturated lipids. However, you should always:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the lipid.

  • Use glass or stainless steel utensils and containers for handling and storing this compound solutions. Avoid plastics, as they can leach impurities.

  • For solutions, consider overlaying the solvent with an inert gas like argon or nitrogen to minimize oxidation.

Storage Condition Summary

For a quick comparison of storage conditions, please refer to the table below.

FormStorage TemperatureDurationKey Considerations
Powder -20°CUp to 3 yearsStore in a sealed container, away from moisture.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent -80°CUp to 6 monthsUse a tightly sealed, glass container.
-20°CUp to 1 month

Troubleshooting Guide

Q4: I observed precipitation in my this compound lipid solution after storing it at -20°C. What should I do?

A4: Precipitation can occur if the lipid's solubility limit is exceeded at lower temperatures. Gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves. To prevent this in the future, consider storing the solution at a lower concentration or in a solvent in which it has higher solubility at cold temperatures.

Q5: My experimental results are inconsistent, and I suspect my this compound lipid has degraded. How can I check for degradation?

A5: Lipid degradation can manifest as changes in physical appearance (e.g., discoloration, gumminess) or a decrease in performance in your assays. To confirm degradation, you can perform analytical tests such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the lipid compared to a fresh sample.

Experimental Protocol: Assessing this compound Lipid Stability

This protocol outlines a method to assess the stability of this compound lipid under your specific storage conditions.

Objective: To determine the stability of this compound lipid over time by monitoring its purity using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound lipid (powder)

  • High-purity organic solvent (e.g., HPLC-grade chloroform/methanol mixture)

  • HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)

  • Glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound lipid in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).

    • Aliquot the stock solution into several glass vials.

    • Flush the headspace of each vial with an inert gas before sealing.

  • Storage:

    • Store the vials under the desired long-term storage conditions (e.g., -20°C and -80°C).

  • Time Points:

    • Establish several time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • HPLC Analysis:

    • At each time point, remove one vial from storage and allow it to equilibrate to room temperature.

    • Analyze the sample by HPLC-ELSD/CAD. A suitable method would involve a normal-phase silica column with a gradient elution using a mixture of chloroform, methanol, and ammonium hydroxide.

    • The purity of the this compound lipid is determined by the peak area of the main component relative to the total peak area.

  • Data Analysis:

    • Plot the percentage purity of this compound lipid as a function of storage time for each storage condition. A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.

Visual Guides

Below are diagrams to assist with your experimental workflow and troubleshooting.

G Troubleshooting Workflow for this compound Storage Issues A Inconsistent Experimental Results B Check for Lipid Precipitation A->B C Precipitate Observed? B->C D Warm and Sonicate Solution C->D Yes I No Precipitate C->I No E Assess Lipid Purity (TLC/HPLC) D->E F Degradation Confirmed? E->F G Discard and Use Fresh Stock F->G Yes J No Degradation F->J No H Review Storage and Handling Procedures G->H I->E K Investigate Other Experimental Parameters J->K

Caption: Troubleshooting workflow for this compound storage issues.

Validation & Comparative

Validating Gene Knockdown: A Comparison Guide for Dmtap-siRNA Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the specific knockdown of a target gene is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies and supporting data for validating the knockdown of the hypothetical gene Dmtap following small interfering RNA (siRNA) transfection.

Comparison of Knockdown Validation Methods

Effective gene knockdown validation relies on robust quantitative data. The two most common methods for assessing the reduction in gene expression at the mRNA and protein levels are quantitative Polymerase Chain Reaction (qPCR) and Western blotting, respectively. Below is a comparison of expected results from a successful this compound-siRNA transfection compared to alternative transfection reagents.

Target GeneTransfection ReagentsiRNA Concentration (nM)mRNA Level Reduction (qPCR)Protein Level Reduction (Western Blot)Cell Viability
This compoundReagent A (Optimized)2585% ± 5%90% ± 4%>95%
This compoundReagent B2570% ± 8%75% ± 7%>95%
This compoundReagent C2565% ± 10%60% ± 9%>90%
GAPDH (Positive Control)Reagent A (Optimized)2590% ± 3%92% ± 5%>95%
Scrambled ControlReagent A (Optimized)25<5%<5%>95%

Table 1: Comparison of this compound Knockdown Efficiency. This table illustrates the expected percentage reduction in mRNA and protein levels of this compound following transfection with different reagents, as well as positive and negative controls.

Experimental Protocols

Detailed and consistent protocols are essential for successful and reproducible gene knockdown experiments.

This compound-siRNA Transfection Protocol

This protocol outlines the steps for transfecting mammalian cells with this compound-siRNA using a lipid-based transfection reagent.

  • Cell Seeding : The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation :

    • In tube 1, dilute 10 pmol of this compound-siRNA in 50 µL of serum-free medium.

    • In tube 2, dilute 1 µL of transfection reagent in 50 µL of serum-free medium.

    • Combine the contents of both tubes, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection : Add the 100 µL of siRNA-lipid complex to each well containing the cells and gently rock the plate to ensure even distribution.

  • Incubation : Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the stability of the target mRNA and protein.

Quantitative PCR (qPCR) for mRNA Level Validation

qPCR is a sensitive method to quantify the amount of target mRNA remaining after siRNA-mediated knockdown.

  • RNA Extraction : At the desired time point post-transfection, lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis : Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • qPCR Reaction : Set up the qPCR reaction using a master mix, cDNA template, and primers specific for this compound and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis : Calculate the relative expression of this compound mRNA in the siRNA-treated samples compared to the control samples using the delta-delta Ct method.

Western Blotting for Protein Level Validation

Western blotting is used to detect and quantify the reduction in the target protein levels.

  • Protein Extraction : Lyse the transfected cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification : Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the this compound protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software. Normalize the this compound protein levels to a loading control (e.g., β-actin or GAPDH).

Visualizing Experimental Workflows and Pathways

Diagrams can effectively illustrate complex biological processes and experimental procedures.

A Researcher's Guide to Assessing DOTAP Transfection Efficacy in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and cellular biology, achieving efficient transfection—the introduction of nucleic acids into cells—is a critical step for a multitude of applications, from gene expression studies to the production of therapeutic proteins. DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a widely utilized cationic lipid-based transfection reagent. This guide provides an objective comparison of DOTAP's performance with other common transfection reagents, supported by experimental data, and offers detailed protocols for key in vitro assays to evaluate transfection efficacy.

Performance Comparison of Transfection Reagents

The efficacy of a transfection reagent is highly dependent on the cell type, the nature of the nucleic acid being delivered, and the specific experimental conditions. Below is a summary of quantitative data from various studies comparing DOTAP with other popular transfection reagents like Lipofectamine and FuGENE.

Table 1: Comparison of Transfection Efficiency

Transfection ReagentCell LineReporter GeneTransfection Efficiency (%)Citation
DOTAP HUVECβ-galactosidase18%[1]
FuGENE 6HUVECβ-galactosidase33%[1]
EffecteneHUVECβ-galactosidase34%[1]
DOTAP:chol HuH7GFP5.7%
Lipofectamine 3000HuH7GFP47.5%
DOTAP Hep-2GFPHigh[2]
Lipofectamine 2000Hep-2GFPHigh[2]
DOTAP MCF-7GFPLow[2]
Lipofectamine 2000MCF-7GFPHigh[2]
DOTAP SW-480GFPLow[2]
Lipofectamine 2000SW-480GFPHigh[2]
FuGENE HDMultipleLuciferaseGenerally high[3]
Lipofectamine 2000NIH3T3EGFPHigh (but with high toxicity)[4]
FuGENENIH3T3EGFPModerate[4]

Table 2: Comparison of Cell Viability

Transfection ReagentCell LineAssayCell Viability (%)Citation
DOTAP MCF-7MTT>85%[2]
Lipofectamine 2000MCF-7MTT>85%[2]
Lipofectamine 2000HeLaCellTiter-Fluor™Lower than FuGENE HD[5]
FuGENE HDHeLaCellTiter-Fluor™High[5]

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in transfection and its assessment, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Assessing Transfection Efficacy cluster_prep Preparation cluster_transfection Transfection cluster_assay Assessment cluster_analysis Data Analysis cell_culture Cell Seeding & Culture complex_formation Formation of DOTAP-DNA Lipoplex cell_culture->complex_formation plasmid_prep Plasmid DNA Preparation plasmid_prep->complex_formation transfect Addition of Lipoplex to Cells complex_formation->transfect reporter_assay Reporter Gene Assay (e.g., Luciferase, GFP) transfect->reporter_assay viability_assay Cell Viability Assay (e.g., MTT) transfect->viability_assay efficiency_quant Quantification of Transfection Efficiency reporter_assay->efficiency_quant viability_quant Quantification of Cell Viability viability_assay->viability_quant G Cellular Uptake of DOTAP-DNA Lipoplexes cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular lipoplex DOTAP-DNA Lipoplex (Positively Charged) cell_surface Cell Surface (Negatively Charged) lipoplex->cell_surface Electrostatic Interaction endosome Endosome cell_surface->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import of DNA transcription Transcription nucleus->transcription translation Translation transcription->translation mRNA protein Reporter Protein translation->protein

References

Comparative Performance of Therapies Targeting MTAP-Deficient Cancers Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the performance of therapeutic strategies in cancer cell lines characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, found in approximately 15% of all human cancers, presents a key vulnerability that can be exploited for targeted therapy. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel cancer therapeutics.

Data Summary

The following table summarizes the in vitro efficacy of various compounds in MTAP-deficient versus MTAP-proficient (wild-type) cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeMTAP StatusCompoundIC50 (µM)Reference
HAP1-Wild-TypePRMT5 Inhibitor (Compound 16)> 10
HAP1-NullPRMT5 Inhibitor (Compound 16)3.5
A549Lung CarcinomaDeletedMS023 (PRMT1 Inhibitor)1
MiaPaCa2Pancreatic CarcinomaDeletedMS023 (PRMT1 Inhibitor)0.1
A172GlioblastomaDeletedMS023 (PRMT1 Inhibitor)1
MCF-7Breast AdenocarcinomaDeletedMS023 (PRMT1 Inhibitor)1
HT-29Colorectal CancerWild-TypeMTDIA + AG-270Synergistic Inhibition
C4-2Prostate CancerKnockoutDRP-104Sensitized

Note on DMTAP vs. MTAP: The term "this compound" (1,2-dimyristoyl-3-trimethylammonium-propane chloride) refers to a cationic lipid used for transfection and drug delivery, not a therapeutic agent with a direct signaling pathway. This guide focuses on "MTAP" (methylthioadenosine phosphorylase), a metabolic enzyme whose deletion in cancer cells creates a therapeutic vulnerability. It is presumed the user's interest lies with the therapeutic targeting of MTAP-deficient cancers.

Experimental Protocols

A summary of the key experimental methodologies cited in the data is provided below.

Cell Viability and Proliferation Assays:

  • Cell Lines and Culture: Cancer cell lines with known MTAP status (wild-type, deleted, or knockout) are cultured in appropriate media and conditions. For isogenic pairs, MTAP expression is reconstituted in deleted cell lines.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., PRMT5 inhibitors, MS023, DRP-104).

  • Viability/Proliferation Measurement:

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dmtap
Reactant of Route 2
Reactant of Route 2
Dmtap

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.